molecular formula C21H24Br2N2O4S B10905838 tert-butyl 2-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

tert-butyl 2-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B10905838
M. Wt: 560.3 g/mol
InChI Key: DNWFVWAQTZFNJE-PGGKNCGUSA-N
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Description

TERT-BUTYL 2-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound featuring a tert-butyl group, a dibromo-hydroxy-methoxyphenyl moiety, and a tetrahydrothieno[2,3-c]pyridine core

Preparation Methods

The synthesis of TERT-BUTYL 2-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions typically include the use of strong bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.

Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic applications.

Scientific Research Applications

TERT-BUTYL 2-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and optimize its use in various applications.

Comparison with Similar Compounds

Compared to other similar compounds, TERT-BUTYL 2-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • TERT-BUTYL 2-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
  • TERT-BUTYL 2-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H24Br2N2O4S

Molecular Weight

560.3 g/mol

IUPAC Name

tert-butyl 2-[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C21H24Br2N2O4S/c1-21(2,3)29-20(27)16-11-6-7-25(4)10-15(11)30-19(16)24-9-12-17(23)13(22)8-14(28-5)18(12)26/h8-9,26H,6-7,10H2,1-5H3/b24-9+

InChI Key

DNWFVWAQTZFNJE-PGGKNCGUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCN(C2)C)/N=C/C3=C(C(=CC(=C3Br)Br)OC)O

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCN(C2)C)N=CC3=C(C(=CC(=C3Br)Br)OC)O

Origin of Product

United States

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